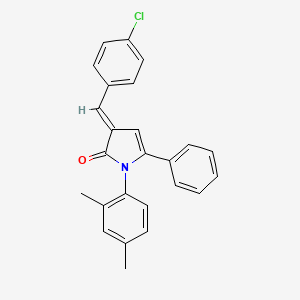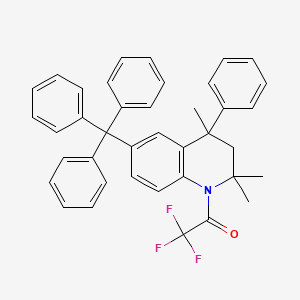
2,2,2-trifluoro-1-(2,2,4-trimethyl-4-phenyl-6-trityl-3,4-dihydroquinolin-1(2H)-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,2-TRIFLUORO-1-[2,2,4-TRIMETHYL-4-PHENYL-6-(TRIPHENYLMETHYL)-1,2,3,4-TETRAHYDROQUINOLIN-1-YL]ETHAN-1-ONE is a complex organic compound characterized by the presence of trifluoromethyl and tetrahydroquinoline groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-TRIFLUORO-1-[2,2,4-TRIMETHYL-4-PHENYL-6-(TRIPHENYLMETHYL)-1,2,3,4-TETRAHYDROQUINOLIN-1-YL]ETHAN-1-ONE typically involves multi-step organic reactions. One common method involves the Friedel-Crafts acylation of a trifluoromethyl ketone with a substituted tetrahydroquinoline derivative. The reaction is often carried out in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) at low temperatures .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction environments, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2,2,2-TRIFLUORO-1-[2,2,4-TRIMETHYL-4-PHENYL-6-(TRIPHENYLMETHYL)-1,2,3,4-TETRAHYDROQUINOLIN-1-YL]ETHAN-1-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
2,2,2-TRIFLUORO-1-[2,2,4-TRIMETHYL-4-PHENYL-6-(TRIPHENYLMETHYL)-1,2,3,4-TETRAHYDROQUINOLIN-1-YL]ETHAN-1-ONE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes
Mechanism of Action
The mechanism of action of 2,2,2-TRIFLUORO-1-[2,2,4-TRIMETHYL-4-PHENYL-6-(TRIPHENYLMETHYL)-1,2,3,4-TETRAHYDROQUINOLIN-1-YL]ETHAN-1-ONE involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The tetrahydroquinoline moiety may interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2,2,2-Trifluoro-1-(2,4,6-trimethylphenyl)ethanone: A simpler analog with similar trifluoromethyl and aromatic features.
2,2,2-Trifluoro-1-(2,4,6-trimethylphenyl)ethylamine: Contains an amine group instead of a ketone, leading to different reactivity and applications.
Uniqueness
2,2,2-TRIFLUORO-1-[2,2,4-TRIMETHYL-4-PHENYL-6-(TRIPHENYLMETHYL)-1,2,3,4-TETRAHYDROQUINOLIN-1-YL]ETHAN-1-ONE is unique due to its complex structure, which combines multiple functional groups and aromatic systems
Properties
Molecular Formula |
C39H34F3NO |
|---|---|
Molecular Weight |
589.7 g/mol |
IUPAC Name |
2,2,2-trifluoro-1-(2,2,4-trimethyl-4-phenyl-6-trityl-3H-quinolin-1-yl)ethanone |
InChI |
InChI=1S/C39H34F3NO/c1-36(2)27-37(3,28-16-8-4-9-17-28)33-26-32(24-25-34(33)43(36)35(44)39(40,41)42)38(29-18-10-5-11-19-29,30-20-12-6-13-21-30)31-22-14-7-15-23-31/h4-26H,27H2,1-3H3 |
InChI Key |
YEOHJGSJEPOGBW-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(C2=C(N1C(=O)C(F)(F)F)C=CC(=C2)C(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)(C)C6=CC=CC=C6)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


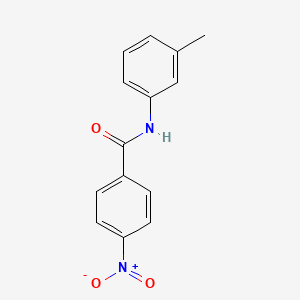
![Tetramethyl 9'-ethoxy-5',5'-dimethyl-6'-pentanoyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate](/img/structure/B11687024.png)
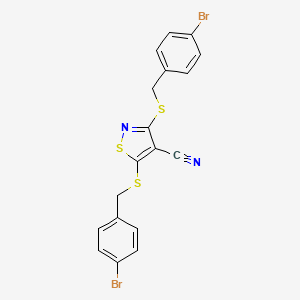
![N-(3-{[(2E)-2-(2,4-dimethoxybenzylidene)hydrazino]carbonyl}phenyl)acetamide](/img/structure/B11687029.png)
![2-[(2E)-1-(1,1-dioxido-1,2-benzothiazol-3-yl)-2-(pyridin-3-ylmethylidene)hydrazinyl]ethanol](/img/structure/B11687037.png)
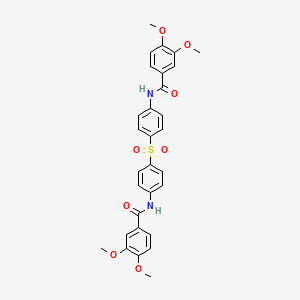
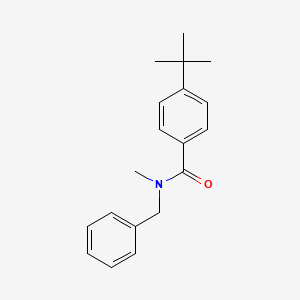
![2-(1H-benzimidazol-2-ylsulfanyl)-N'-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B11687052.png)
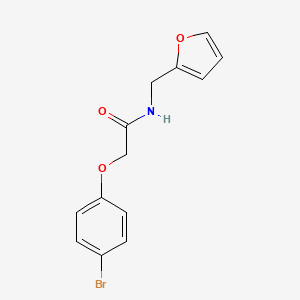

![2-(4-chloro-2-methylphenoxy)-N'-[(E)-(3-methylthiophen-2-yl)methylidene]acetohydrazide](/img/structure/B11687079.png)
![N'-[(E)-[4-(Dimethylamino)phenyl]methylidene]-2-(4-nitrophenyl)acetohydrazide](/img/structure/B11687082.png)
![2-(3,4-dimethylphenyl)-5-[(4-nitrophenyl)carbonyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B11687085.png)
